molecular formula C10H9NO3S B15258174 2-(7-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid

2-(7-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid

Cat. No.: B15258174
M. Wt: 223.25 g/mol
InChI Key: OLTWGNFTHQVVBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid typically involves the condensation of 2-aminothiophenol with methyl acetoacetate under acidic conditions to form the benzothiazole ring

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(7-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the reagents used.

Scientific Research Applications

2-(7-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(7-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, which lacks the acetic acid moiety.

    2-Methylbenzothiazole: Similar structure but with a methyl group instead of the acetic acid.

    2-(2-Hydroxyphenyl)benzothiazole: Contains a hydroxyl group instead of the acetic acid.

Uniqueness

2-(7-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid is unique due to the presence of both the benzothiazole ring and the acetic acid moiety, which confer specific chemical and biological properties

Properties

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

2-(7-methyl-3-oxo-2,1-benzothiazol-1-yl)acetic acid

InChI

InChI=1S/C10H9NO3S/c1-6-3-2-4-7-9(6)11(5-8(12)13)15-10(7)14/h2-4H,5H2,1H3,(H,12,13)

InChI Key

OLTWGNFTHQVVBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)SN2CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.